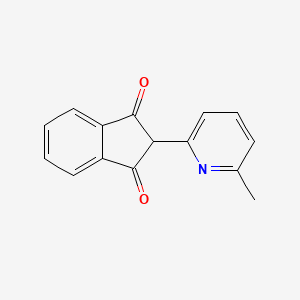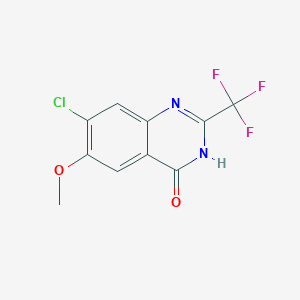
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinazoline derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The aniline derivative undergoes cyclization with the ketone in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazoline core.
Chlorination: The resulting quinazoline is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Methoxylation: Finally, the methoxy group is introduced at the 6-position using methanol and a base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure efficient conversion.
Catalyst Selection: Using industrial-grade catalysts to facilitate reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-methoxyquinazoline: Lacks the trifluoromethyl group.
6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group.
Uniqueness
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of all three substituents (chlorine, methoxy, and trifluoromethyl) on the quinazoline core, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C10H6ClF3N2O2 |
|---|---|
Molecular Weight |
278.61 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-7-2-4-6(3-5(7)11)15-9(10(12,13)14)16-8(4)17/h2-3H,1H3,(H,15,16,17) |
InChI Key |
GEMJDXWOXRCSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


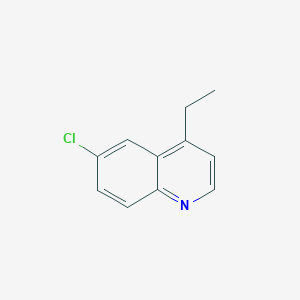
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
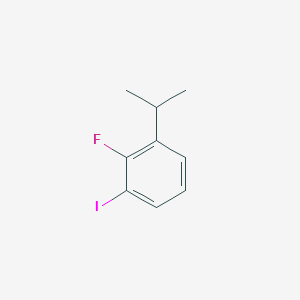
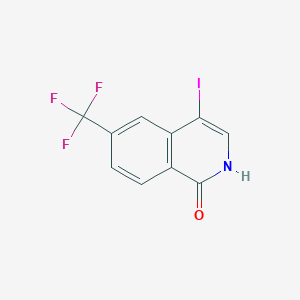
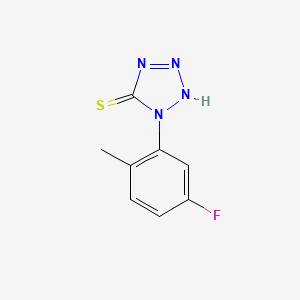
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
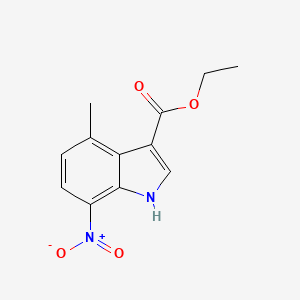

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)

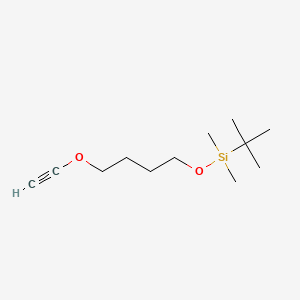

![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
